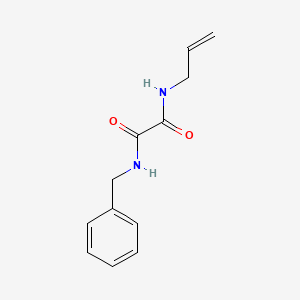

Ethanediamide, N-allyl-N'-benzyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-allyl-N’-benzylethanediamide” is a complex organic compound. However, there is limited information available specifically for this compound. The closest related compounds found are “N,N’-Diallyl-L-tartardiamide” and "N-allylbenzamide" .

Synthesis Analysis

The synthesis of compounds similar to “N-allyl-N’-benzylethanediamide” often involves complex chemical reactions. For instance, a synthetic strategy based on sequential application of aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization as key steps has been developed for the synthesis of various medium-sized N-heterocycles . Another approach involves a biocatalytic system for the reductive N-allylation of primary and secondary amines, using biomass-derivable cinnamic acids .

Molecular Structure Analysis

The molecular structure of “N-allyl-N’-benzylethanediamide” is not directly available. However, the allyl system, which is likely a part of this compound, involves a system where electrons can be delocalized over three atoms .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-allyl-N’-benzylethanediamide” can be complex. For instance, a copper-catalyzed alkynylation/annulation cascade of N-allyl ynamides has been reported . Another study reported an unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-allyl-N’-benzylethanediamide” are not directly available. However, a related compound, “N-allylbenzamide”, has a molecular weight of 161.203 g/mol .

Mecanismo De Acción

The mechanism of action for “N-allyl-N’-benzylethanediamide” is not directly available. However, a study on a similar compound suggests that substrates with stronger nucleophilicity prefer the conventional nucleophilic attack mechanism .

Safety and Hazards

The safety data and hazards associated with “N-allyl-N’-benzylethanediamide” are not directly available. However, safety data sheets for similar compounds can provide some insights .

Direcciones Futuras

The future directions in the research and application of “N-allyl-N’-benzylethanediamide” are not directly available. However, a study suggests a novel approach for the allylic alkylation of anilines, hydrazides, indole derivatives, and additional interesting nucleophiles, which could be a potential future direction .

Propiedades

IUPAC Name |

N'-benzyl-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-8-13-11(15)12(16)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZVOCBPQUWYKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968576 |

Source

|

| Record name | N~1~-Benzyl-N~2~-(prop-2-en-1-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5379-44-2 |

Source

|

| Record name | N~1~-Benzyl-N~2~-(prop-2-en-1-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)

![N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)

![N-[4-[[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide](/img/structure/B5917862.png)

![[4-bromo-2-[(Z)-(methoxycarbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B5917864.png)

![5-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5917889.png)

![N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)

![(Z)-1-(ANTHRACEN-9-YL)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE](/img/structure/B5917917.png)

![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)